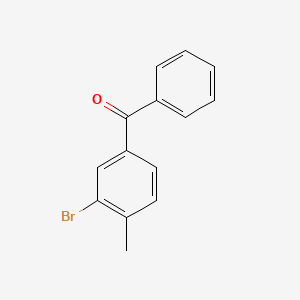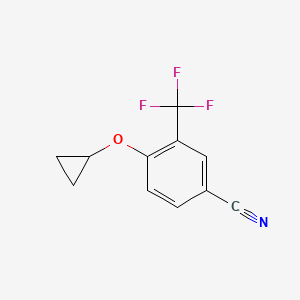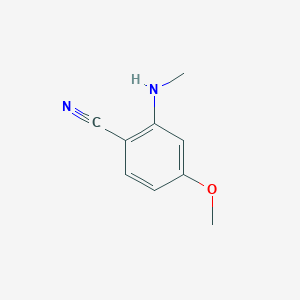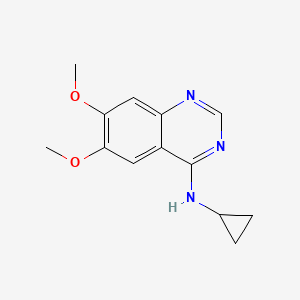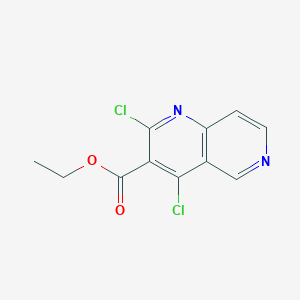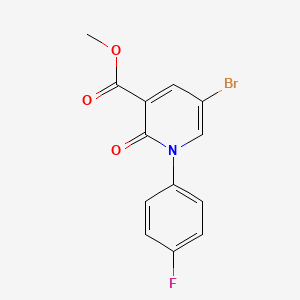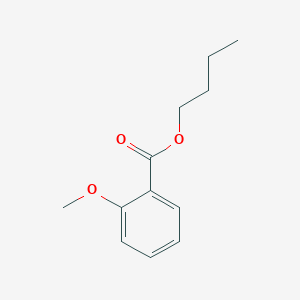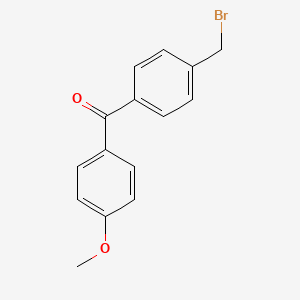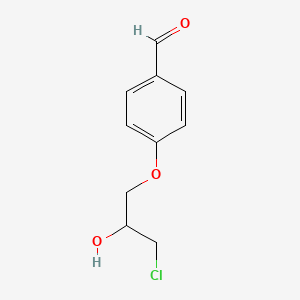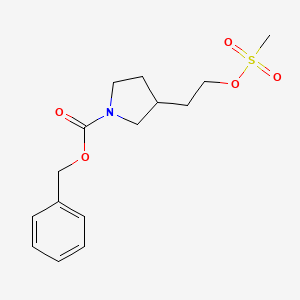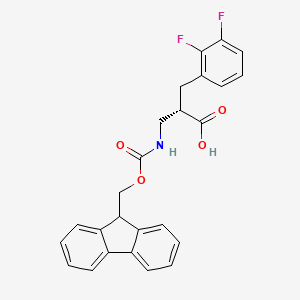
Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a 2,3-difluorobenzyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,3-Difluorobenzyl Group: The 2,3-difluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with 2,3-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 2,3-difluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate and solvents such as dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the 2,3-difluorobenzyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is used in peptide synthesis as a building block. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology
The compound is used in the study of protein structure and function. It serves as a model compound for understanding the interactions between amino acids and proteins.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its unique chemical properties make it suitable for designing peptides with enhanced stability and bioactivity.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of complex organic molecules for various applications.
Mecanismo De Acción
The mechanism of action of Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The 2,3-difluorobenzyl group enhances the compound’s stability and reactivity, facilitating its use in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
Fmoc-(s)-3-amino-2-(2,3-dibromobenzyl)propanoic acid: Similar structure but with bromine atoms instead of fluorine.
Fmoc-(s)-3-amino-2-(2,3-dimethylbenzyl)propanoic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the 2,3-difluorobenzyl group in Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid imparts unique chemical properties, such as increased stability and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in peptide synthesis and drug development.
Propiedades
Fórmula molecular |
C25H21F2NO4 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(2S)-2-[(2,3-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
Clave InChI |
GMGKJOMXQJUZHL-INIZCTEOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)F)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
